molecular formula C5H8BrClN4 B6214941 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride CAS No. 2731014-98-3

2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride

Cat. No.: B6214941
CAS No.: 2731014-98-3
M. Wt: 239.5
Attention: For research use only. Not for human or veterinary use.
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Description

2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride is a heterocyclic compound that features both azetidine and triazole rings. These structures are significant in medicinal chemistry due to their potential biological activities. The azetidine ring is a four-membered nitrogen-containing ring, while the triazole ring is a five-membered ring containing three nitrogen atoms. The presence of a bromine atom adds to the compound’s reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride typically involves multiple steps. One common method starts with the preparation of azetidine derivatives through aza-Michael addition reactions. For instance, the starting material, (N-Boc-azetidin-3-ylidene)acetate, can be obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to introduce the triazole ring and bromine atom.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, purification steps such as crystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine-triazole derivatives, while cycloaddition can produce complex polycyclic structures.

Scientific Research Applications

2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride involves its interaction with biological targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both azetidine and triazole rings, along with the bromine atom, makes 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride unique. This combination provides a versatile platform for chemical modifications and potential biological activities that are not easily achievable with other compounds.

Properties

CAS No.

2731014-98-3

Molecular Formula

C5H8BrClN4

Molecular Weight

239.5

Purity

95

Origin of Product

United States

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